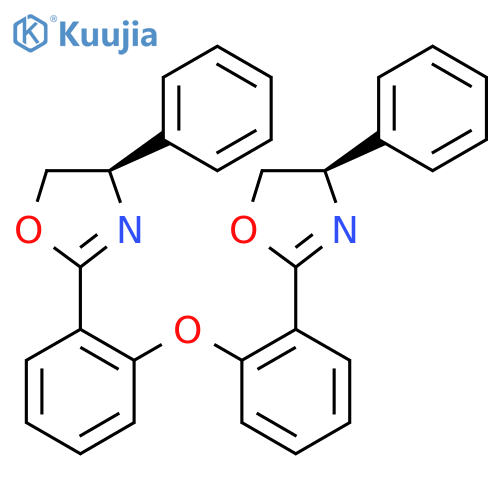

Cas no 861885-42-9 (Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI))

オキサゾール誘導体である2,2'-(オキシジ-2,1-フェニレン)ビス[4,5-ジヒドロ-4-フェニル-, (4R,4'R)- (9CI)は、キラルなビスオキサゾリン骨格を有する高機能な有機化合物です。この化合物は不斉中心を2つ持ち、立体規則性の高い構造が特徴です。フェニル基とオキサゾリン環の組み合わせにより優れた立体障害効果を示し、不斉合成における配位子や触媒としての応用が期待されます。特に金属錯体形成能に優れ、遷移金属触媒との複合体形成により高い立体選択性を発現します。熱的安定性が高く、各種有機溶媒に対する溶解性も良好なため、反応条件設計の幅が広がります。

861885-42-9 structure

商品名:Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI)

Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI) 化学的及び物理的性質

名前と識別子

-

- Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI)

- (4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole)

- G68764

- MFCD34474096

- CS-0179432

- 861885-42-9

- (4R)-4-phenyl-2-[2-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]phenyl]-4,5-dihydro-1,3-oxazole

-

- インチ: 1S/C30H24N2O3/c1-3-11-21(12-4-1)25-19-33-29(31-25)23-15-7-9-17-27(23)35-28-18-10-8-16-24(28)30-32-26(20-34-30)22-13-5-2-6-14-22/h1-18,25-26H,19-20H2/t25-,26-/m0/s1

- InChIKey: WBBKXXKVLURHRH-UIOOFZCWSA-N

- ほほえんだ: O(C1C=CC=CC=1C1OC[C@@H](C2C=CC=CC=2)N=1)C1C=CC=CC=1C1OC[C@@H](C2C=CC=CC=2)N=1

計算された属性

- せいみつぶんしりょう: 460.17869263g/mol

- どういたいしつりょう: 460.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 6

- 複雑さ: 693

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 52.4Ų

Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A197425-1g |

(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) |

861885-42-9 | 98% | 1g |

$583.0 | 2025-02-24 | |

| Ambeed | A197425-5g |

(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) |

861885-42-9 | 98% | 5g |

$2041.0 | 2025-02-24 | |

| abcr | AB588277-250mg |

(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole); . |

861885-42-9 | 250mg |

€378.40 | 2024-04-16 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196206A-250mg |

Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI) |

861885-42-9 | 0.98 | 250mg |

¥2300.4 | 2024-07-24 | |

| Ambeed | A197425-250mg |

(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) |

861885-42-9 | 98% | 250mg |

$216.0 | 2025-03-03 | |

| abcr | AB588277-1g |

(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole); . |

861885-42-9 | 1g |

€911.80 | 2024-04-16 | ||

| 1PlusChem | 1P024HQ9-5g |

(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) |

861885-42-9 | 98% | 5g |

$1911.00 | 2023-12-16 | |

| 1PlusChem | 1P024HQ9-1g |

(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) |

861885-42-9 | 98% | 1g |

$546.00 | 2023-12-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X196206A-1g |

Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI) |

861885-42-9 | 0.98 | 1g |

¥6211.8 | 2024-07-24 | |

| Ambeed | A197425-5g |

(4R,4'R)-2,2'-(Oxybis(2,1-phenylene))bis(4-phenyl-4,5-dihydrooxazole) |

861885-42-9 | 98% | 5g |

$2041.0 | 2025-03-03 |

Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI) 関連文献

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

861885-42-9 (Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI)) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:861885-42-9)Oxazole, 2,2'-(oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyl-, (4R,4'R)- (9CI)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):194.0/525.0/1837.0